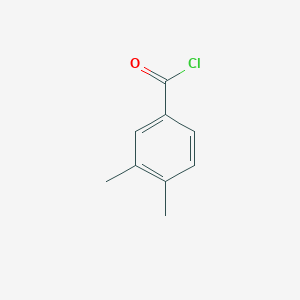

3,4-Dimethylbenzoyl chloride

Description

The exact mass of the compound 3,4-Dimethylbenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dimethylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAKSNQOIIYQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374377 | |

| Record name | 3,4-dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-23-2 | |

| Record name | 3,4-Dimethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylbenzoyl Chloride (CAS No. 21900-23-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzoyl chloride, identified by CAS number 21900-23-2, is a significant aromatic acyl chloride.[1] It is characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions and a highly reactive carbonyl chloride functional group.[1] This reactivity makes it a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular structure allows for the introduction of the 3,4-dimethylbenzoyl moiety into larger, more complex molecules, a common strategy in medicinal chemistry to modulate factors like lipophilicity and binding interactions. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling for professionals in the field.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible research. The properties of 3,4-Dimethylbenzoyl chloride are summarized below.

Chemical and Physical Properties

The fundamental properties of 3,4-Dimethylbenzoyl chloride are detailed in Table 1. It typically presents as a colorless to pale yellow liquid with a strong, pungent odor.[1] It is soluble in common organic solvents like dichloromethane and ether but reacts with water.[1]

| Property | Value | Source |

| CAS Number | 21900-23-2 | [3] |

| Molecular Formula | C₉H₉ClO | [3] |

| Molecular Weight | 168.62 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| IUPAC Name | 3,4-dimethylbenzoyl chloride | [3] |

| Synonyms | Benzoyl chloride, 3,4-dimethyl- | [1] |

| Density | ~1.18 g/cm³ | [4] |

| Boiling Point | 215–220 °C | [4] |

| Solubility | Soluble in organic solvents; reacts with water | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of 3,4-Dimethylbenzoyl chloride. The expected data from key analytical techniques are provided below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a ¹H NMR spectrum (typically in CDCl₃), one would expect to see signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons would appear as multiplets in the range of δ 7.5 - 8.2 ppm. The two methyl groups would likely appear as distinct singlets around δ 2.3 ppm, reflecting their slightly different chemical environments.

-

¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the acyl chloride around 168-170 ppm. Additional signals would be present for the aromatic carbons and the two methyl group carbons.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong absorption band characteristic of the C=O (carbonyl) stretch of the acyl chloride functional group, typically appearing near 1770 cm⁻¹.[4] Additional bands would be present corresponding to C-H stretches of the aromatic ring and methyl groups, as well as C=C stretches within the aromatic ring.

1.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass (168.03).[3] Due to the isotopic abundance of chlorine, a characteristic [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak is expected.

Synthesis and Reaction Mechanism

The most common and direct method for synthesizing 3,4-Dimethylbenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3,4-dimethylbenzoic acid. This is a foundational reaction in organic synthesis, providing a more reactive intermediate for subsequent transformations.[2]

Laboratory-Scale Synthesis Protocol

This protocol describes a standard laboratory procedure for the preparation of 3,4-Dimethylbenzoyl chloride. The causality behind this choice of reagent is its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.

Reagents and Equipment:

-

3,4-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[4]

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

Anhydrous reaction solvent (e.g., Dichloromethane or Toluene)

-

Round-bottom flask, reflux condenser with a gas outlet/scrubber, heating mantle, and magnetic stirrer.

Step-by-Step Procedure:

-

Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure all glassware is dry to prevent hydrolysis of the acyl chloride. The gas outlet should be connected to a scrubber (e.g., a trap containing NaOH solution) to neutralize the acidic HCl and SO₂ gases produced.

-

Charging the Flask: To the round-bottom flask, add 3,4-dimethylbenzoic acid and the anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount (a few drops) of DMF. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more susceptible to nucleophilic attack by the chloride ion.

-

Reagent Addition: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirred suspension at room temperature. The addition is often done via an addition funnel.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 3,4-Dimethylbenzoyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.

Reaction Mechanism Workflow

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The diagram below illustrates the key steps.

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Reactivity and Applications in Drug Development

The utility of 3,4-Dimethylbenzoyl chloride stems from the high reactivity of the acyl chloride functional group, which is an excellent electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Key Synthetic Transformations

In drug development, two of the most important reactions of acyl chlorides are the formation of amides and esters. These functional groups are ubiquitous in bioactive molecules.

-

Amide Formation: Reaction with primary or secondary amines yields N-substituted amides. This is a cornerstone of peptide synthesis and the construction of many pharmaceutical agents.

-

Ester Formation: Reaction with alcohols or phenols produces esters. This transformation is used to create prodrugs, modify solubility, or synthesize active ester intermediates.

The diagram below outlines these fundamental reactions, which are critical for generating libraries of compounds for high-throughput screening.[2]

Caption: Key reactions of 3,4-Dimethylbenzoyl chloride in synthesis.

Role in Medicinal Chemistry

While specific blockbuster drugs containing the 3,4-dimethylbenzoyl moiety are not widely publicized, its structural analogues are prevalent in medicinal chemistry. For instance, compounds like 3,4-dimethoxybenzoyl chloride are used as intermediates in synthesizing a variety of bioactive molecules.[5] The 3,4-dimethyl substitution pattern serves to increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and improving its pharmacokinetic profile. It also provides steric bulk that can influence how a drug candidate fits into the binding pocket of a target protein.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. 3,4-Dimethylbenzoyl chloride is a corrosive and hazardous chemical that requires strict handling protocols.

Hazard Identification

According to the Globally Harmonized System (GHS), 3,4-Dimethylbenzoyl chloride is classified as a substance that causes severe skin burns and eye damage.[3] It is harmful if swallowed, inhaled, or comes into contact with skin.[6]

Safe Handling and Personal Protective Equipment (PPE)

All handling of this substance must occur within a certified chemical fume hood to avoid inhalation of its corrosive vapors.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8][9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) that are inspected before use.[8]

-

Skin and Body Protection: Wear a lab coat, and for larger quantities, consider a chemical-resistant apron or suit.[8]

-

Respiratory Protection: If there is a risk of exposure outside a fume hood, a self-contained breathing apparatus (SCBA) is required.[7]

-

-

Handling Precautions: Avoid all direct physical contact.[7][10] Do not breathe vapors.[9] Wash hands thoroughly after handling.[10]

Storage and Disposal

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9][10] The compound is moisture-sensitive; therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6][9]

-

Incompatible Materials: Keep away from water, strong oxidizing agents, bases, and alcohols.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[8]

References

- Vulcanchem. (n.d.). 3,4-Diethylbenzoyl chloride.

- ChemicalBook. (n.d.). 3,4-Dimethylbenzyl chloride(102-46-5).

- Google Patents. (2018). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 3,5-Dimethylbenzoyl Chloride.

- Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzoyl chloride 98%.

- PubChem - National Institutes of Health. (n.d.). 3,4-Dimethylbenzoyl chloride.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3,4-DICHLOROBENZOYL CHLORIDE.

- CymitQuimica. (n.d.). CAS 21900-23-2: 3,4-Dimethylbenzoyl chloride.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dimethoxybenzoyl chloride.

- SynQuest Laboratories, Inc. (n.d.). 3,5-Dimethylbenzoyl chloride Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3,4-dimethylbenzoyl chloride.

Sources

- 1. CAS 21900-23-2: 3,4-Dimethylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,4-Dimethylbenzoyl chloride | C9H9ClO | CID 2758535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Diethylbenzoyl chloride (102121-58-4) for sale [vulcanchem.com]

- 5. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. 3,4-Dimethylbenzyl chloride(102-46-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3,4-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzoyl chloride is a versatile chemical intermediate that plays a crucial role in various synthetic pathways, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique structural features, including the reactive acyl chloride group and the substituted aromatic ring, make it a valuable building block for introducing the 3,4-dimethylbenzoyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of 3,4-dimethylbenzoyl chloride, covering its chemical and physical properties, synthesis, key reactions, applications in drug development, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

3,4-Dimethylbenzoyl chloride, with the IUPAC name 3,4-dimethylbenzoyl chloride, is an acyl chloride derivative of benzene.[1] The presence of the electron-donating methyl groups on the aromatic ring influences its reactivity compared to unsubstituted benzoyl chloride.

Table 1: Physicochemical Properties of 3,4-Dimethylbenzoyl Chloride

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| CAS Number | 21900-23-2 | [1][2] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | |

| Boiling Point | 185 °C | [2] |

| Density | 1.136 g/cm³ | [2] |

| Flash Point | 112.4 °C | [2] |

| Vapor Pressure | 0.0145 mmHg at 25°C | [2] |

Synthesis of 3,4-Dimethylbenzoyl Chloride

The most common and straightforward method for the synthesis of 3,4-dimethylbenzoyl chloride is the reaction of 3,4-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[3]

General Synthesis Workflow

Caption: General workflow for the synthesis of 3,4-Dimethylbenzoyl chloride.

Detailed Experimental Protocol

-

Materials:

-

3,4-Dimethylbenzoic acid

-

Thionyl chloride (or oxalyl chloride)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Reaction flask equipped with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylbenzoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (a few drops) to the solution.

-

Slowly add an excess of thionyl chloride (typically 1.1 to 1.5 equivalents) to the reaction mixture at room temperature with stirring. A general procedure for a similar reaction suggests adding the chlorinating agent at 0°C.[4]

-

After the initial effervescence subsides, gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy). The reaction time can vary, with some analogous preparations stirring at room temperature for up to 12 hours.[4]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude 3,4-dimethylbenzoyl chloride can be purified by vacuum distillation to yield the final product.

-

Reactivity and Key Applications in Drug Development

The primary reactivity of 3,4-dimethylbenzoyl chloride is centered around the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it susceptible to nucleophilic acyl substitution reactions with a variety of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

Representative Reaction: Amide Formation

Caption: Nucleophilic acyl substitution to form a 3,4-dimethylbenzamide.

This reactivity is fundamental to its application in drug development, where the formation of amide and ester linkages is a common strategy for synthesizing and modifying drug candidates. While specific examples of drugs containing the 3,4-dimethylbenzoyl moiety are not as prevalent in readily available literature as some other scaffolds, its structural analogs are key components in various pharmaceuticals. For instance, the structurally related 3,5-dimethylbenzoyl moiety is found in some pesticides and pharmaceuticals.[5] The versatility of 3,4-dimethylbenzoyl chloride allows for its use in the creation of compound libraries for high-throughput screening in drug discovery programs.[5]

Safety and Handling

3,4-Dimethylbenzoyl chloride is a corrosive and hazardous substance that requires careful handling in a well-ventilated fume hood.

-

Hazard Identification:

-

GHS Classification:

-

Handling and Storage:

-

Handle under an inert, dry atmosphere (e.g., nitrogen or argon).

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

-

Conclusion

3,4-Dimethylbenzoyl chloride is a valuable and reactive chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal chemists and researchers. Adherence to strict safety protocols is paramount when handling this corrosive compound. This guide provides the foundational knowledge necessary for the safe and effective utilization of 3,4-dimethylbenzoyl chloride in a research and development setting.

References

-

PubChem. (n.d.). 3,4-Dimethylbenzyl chloride. Retrieved from [Link]

-

ChemBK. (2024). 3,4-Dimethoxybenzoyl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4-Dimethoxybenzoyl Chloride: A Versatile Intermediate for Diverse Chemical Applications. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylbenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.

-

IOP Conference Series: Materials Science and Engineering. (2017). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

Sources

- 1. 3,4-Dimethylbenzoyl chloride | C9H9ClO | CID 2758535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3,4-Diethylbenzoyl chloride (102121-58-4) for sale [vulcanchem.com]

- 4. 3,4-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,4-Dimethylbenzyl chloride | C9H11Cl | CID 66018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

3,4-Dimethylbenzoyl chloride IUPAC name

An In-Depth Technical Guide to 3,4-Dimethylbenzoyl Chloride: Properties, Synthesis, and Applications

Introduction

3,4-Dimethylbenzoyl chloride is an aromatic acyl chloride compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Characterized by a benzene ring substituted with two methyl groups and a highly reactive carbonyl chloride functional group, it serves as a critical intermediate in organic synthesis.[1] Its utility lies in the electrophilicity of the carbonyl carbon, which allows for facile introduction of the 3,4-dimethylbenzoyl moiety into a wide array of molecules. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, core reactivity, and essential safety procedures, grounded in established scientific principles.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a research and development setting. 3,4-Dimethylbenzoyl chloride is a colorless to pale yellow liquid known for a strong, pungent odor.[1] It is readily soluble in common aprotic organic solvents such as dichloromethane and ether but is insoluble and reactive with protic solvents like water.[1]

Table 1: Chemical Identifiers for 3,4-Dimethylbenzoyl Chloride

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3,4-dimethylbenzoyl chloride | PubChem[2] |

| CAS Number | 21900-23-2 | PubChem[2] |

| Molecular Formula | C₉H₉ClO | PubChem[2] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)Cl)C | PubChem[2] |

| InChI | InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | PubChem[2] |

| InChIKey | RGAKSNQOIIYQRM-UHFFFAOYSA-N | PubChem[2] |

Table 2: Physicochemical Data for 3,4-Dimethylbenzoyl Chloride

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 168.62 | g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | - | CymitQuimica[1] |

| Boiling Point | 215–220 | °C | Vulcanchem[3] |

| Density | 1.18 | g/cm³ | Vulcanchem[3] |

Synthesis of 3,4-Dimethylbenzoyl Chloride

Synthetic Rationale

The most direct and widely adopted method for synthesizing 3,4-dimethylbenzoyl chloride is the chlorination of its corresponding carboxylic acid, 3,4-dimethylbenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred on a larger scale due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction rate via the formation of a Vilsmeier intermediate.[3][4]

Reaction Mechanism Workflow

The diagram below illustrates the catalytic role of DMF in the conversion of a carboxylic acid to an acyl chloride using thionyl chloride. The DMF catalyst first reacts with thionyl chloride to form the electrophilic Vilsmeier reagent. This reagent is then attacked by the carboxylic acid, leading to a highly reactive intermediate that eliminates HCl and SO₂ to yield the final acyl chloride product and regenerate the DMF catalyst.

Sources

- 1. CAS 21900-23-2: 3,4-Dimethylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 2. 3,4-Dimethylbenzoyl chloride | C9H9ClO | CID 2758535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Diethylbenzoyl chloride (102121-58-4) for sale [vulcanchem.com]

- 4. 3,4-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Optimized Synthesis of 3,4-Dimethylbenzoyl Chloride via Thionyl Chloride

Executive Summary

3,4-Dimethylbenzoyl chloride (CAS: 21900-23-2) is a critical electrophilic building block in medicinal chemistry, widely employed in the synthesis of lipophilic amides and esters for drug discovery programs. Its structural motif—a benzene ring with two electron-donating methyl groups—modulates the electronic properties of the carbonyl center, influencing both stability and reactivity compared to unsubstituted benzoyl chloride.

This technical guide provides a rigorous, field-validated protocol for the conversion of 3,4-dimethylbenzoic acid to its corresponding acid chloride using thionyl chloride (

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

Before initiating synthesis, verify the physicochemical constants to ensure proper handling and equipment selection.

| Property | Value | Notes |

| CAS Number | 21900-23-2 | |

| Molecular Formula | ||

| Molecular Weight | 168.62 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage if not dry |

| Boiling Point (Atm) | ~215–220 °C | Decomposition likely at atm pressure |

| Boiling Point (Vac) | 66–70 °C at 2 mmHg | Preferred purification range [1] |

| Density | 1.136 g/cm³ | at 20 °C |

| Refractive Index | ||

| Solubility | Reacts with water/alcohols | Soluble in DCM, Toluene, THF |

Reaction Mechanism: DMF Catalysis

While thionyl chloride can convert carboxylic acids to acid chlorides directly, the reaction is often sluggish with electron-rich substrates like 3,4-dimethylbenzoic acid. The addition of catalytic DMF (N,N-Dimethylformamide) dramatically accelerates the rate via the formation of a reactive Vilsmeier-Haack type chloroiminium intermediate .

Mechanistic Pathway[10]

-

Activation: DMF reacts with

to form the electrophilic chloroiminium ion ( -

Substitution: The carboxylic acid attacks this highly reactive species, forming an activated acyloxy-iminium intermediate.

-

Chlorination: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to regenerate DMF and release the desired acid chloride.

This catalytic cycle allows the reaction to proceed at lower temperatures and shorter times, minimizing thermal decomposition.

Figure 1: The DMF-catalyzed conversion of carboxylic acids involves a reactive chloroiminium intermediate, significantly lowering the activation energy compared to non-catalyzed pathways.

Experimental Protocol

Reagents & Equipment[11][12]

-

Substrate: 3,4-Dimethylbenzoic acid (10.0 g, 66.6 mmol).

-

Reagent: Thionyl chloride (14.5 mL, ~200 mmol, 3.0 equiv). Note: Use freshly distilled SOCl2 for optimal results.

-

Catalyst: DMF (anhydrous, 2-3 drops).

-

Solvent: None (Neat) is preferred for ease of purification. If solubility is an issue, use anhydrous Toluene (30 mL).

-

Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser,

Drying Tube (or

Step-by-Step Procedure

-

Setup: Flame-dry the glassware and assemble under a flow of inert gas (

or Ar). -

Charging: Add 3,4-dimethylbenzoic acid (10.0 g) to the RBF.

-

Reagent Addition:

-

Add the thionyl chloride (14.5 mL) slowly via a pressure-equalizing dropping funnel or syringe.

-

Add 2-3 drops of anhydrous DMF. Caution: Gas evolution (HCl,

) will begin immediately.

-

-

Reaction:

-

Heat the mixture to reflux (Bath temp: 80–85 °C).

-

Maintain reflux for 2–3 hours . The suspension should become a clear, homogeneous solution, indicating consumption of the solid acid.

-

Endpoint Check: Aliquot a drop into MeOH. If the acid is fully consumed, TLC (or GC) will show only the methyl ester derivative, with no starting acid spot.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Connect the flask to a rotary evaporator.

-

Remove excess

under reduced pressure (40 °C water bath, vacuum ~20-50 mbar). -

Azeotropic Drying (Crucial): Add 10 mL of anhydrous toluene and re-evaporate. Repeat twice. This ensures complete removal of trace

and HCl, which can degrade the product.

-

Purification (Vacuum Distillation)

Direct use of the crude material is possible for robust downstream reactions, but for analytical standards or sensitive couplings, distillation is required.

-

Setup: Short-path distillation head.

-

Conditions: Collect the fraction boiling at 66–70 °C at 2 mmHg [1].

-

Yield: Expect 10.1–10.6 g (90–95%).

-

Storage: Store under inert gas in a sealed container at 4 °C. Moisture sensitive.

Figure 2: Operational workflow for the synthesis and purification of 3,4-dimethylbenzoyl chloride.

Characterization & Quality Control

Verify the product identity using the following spectroscopic markers.

| Method | Expected Signal | Mechanistic Insight |

| IR Spectroscopy | ~1770 cm⁻¹ (Strong) | Shift from carboxylic acid C=O (~1680 cm⁻¹) to Acyl Chloride C=O. |

| ¹H NMR | Loss of -COOH proton | The broad singlet at >11 ppm (COOH) must be absent. |

| ¹H NMR | Aromatic Shift | Aromatic protons ortho to the carbonyl will shift downfield (~0.1-0.2 ppm) vs. the acid. |

| Reactivity Test | MeOH Quench | Reacting a sample with MeOH should yield the methyl ester instantly (check by TLC/GC). |

Safety & Hazard Management

Thionyl Chloride (

-

Inhalation Toxicity: Releases HCl and

upon contact with moisture.[1] All operations must be performed in a functioning fume hood. -

Water Reactivity: Violent decomposition. Never add water directly to the reaction vessel.

-

Quenching Protocol: To dispose of excess reagent or quench the reaction:

-

Dilute the mixture with a non-protic solvent (e.g., Toluene or DCM).

-

Add this solution dropwise to a rapidly stirring mixture of ice and saturated sodium bicarbonate (

). -

Ensure pH is neutral before disposal.

-

References

-

Boiling Point Data: Canadian Journal of Chemistry, 1961, 39 (7), 1211-1215. (Cited value: 66-70°C at 2 mmHg).[2]

-

General Protocol: "Acid Halides in Synthesis." Master Organic Chemistry. Link

-

Safety Data: "Thionyl Chloride Hazard Summary." NJ Department of Health. Link

-

Physical Properties: "3,4-Dimethylbenzoyl chloride."[3][2] PubChem Compound Summary. Link

Sources

A Comprehensive Safety & Handling Guide for 3,4-Dimethylbenzoyl Chloride: A Researcher's Whitepaper

Prepared by a Senior Application Scientist

This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 3,4-Dimethylbenzoyl chloride. It is intended for researchers, scientists, and drug development professionals who utilize this reactive chemical intermediate. Moving beyond a standard Safety Data Sheet (SDS) format, this whitepaper emphasizes the causal relationship between the compound's chemical properties and the necessary safety protocols, ensuring a proactive and informed approach to laboratory safety.

Core Hazard Profile: Understanding the Inherent Risks

3,4-Dimethylbenzoyl chloride is an acyl chloride, a class of organic compounds characterized by a highly reactive -COCl functional group. This reactivity is the cornerstone of its utility in synthesis and simultaneously the source of its significant hazards. The primary dangers stem from its corrosivity, violent reaction with nucleophiles (especially water), and its properties as a lachrymator (a substance that irritates the eyes and causes tears).

| Hazard Category | Description | GHS Classification |

| Corrosivity | Causes severe skin burns and catastrophic, irreversible eye damage.[1][2] | Skin Corrosion 1B, H314; Serious Eye Damage 1, H318 |

| Reactivity | Reacts violently with water, moisture, alcohols, bases, and amines.[1][3] This reaction liberates toxic and corrosive hydrogen chloride (HCl) gas.[1] | Not explicitly classified, but a critical handling consideration. |

| Inhalation Toxicity | Harmful if inhaled; vapors or dusts cause severe irritation to the respiratory system, potentially leading to chemical burns.[3][4] | May cause respiratory irritation (STOT SE 3, H335). |

| Contact Hazard | May cause an allergic skin reaction in sensitive individuals.[1] It is also a lachrymator.[3] | Skin Sensitization 1, H317 |

The Chemistry of Hazard: Why Acyl Chlorides Demand Respect

The hazardous nature of 3,4-Dimethylbenzoyl chloride is a direct consequence of the electron-withdrawing effects of the oxygen and chlorine atoms on the carbonyl carbon. This creates a highly electrophilic center, making it extremely susceptible to attack by nucleophiles.

The most critical reaction in the context of laboratory safety is its hydrolysis:

C₉H₉ClO + H₂O → C₉H₁₀O₂ + HCl (gas)

This reaction with water (including atmospheric moisture) is rapid and highly exothermic, instantly generating corrosive hydrogen chloride gas. This single reaction explains several key safety mandates:

-

"Store in a dry, cool, well-ventilated place" : To minimize contact with atmospheric humidity.[5][6]

-

"Handle under inert gas" : To displace moisture-laden air.[1][5]

-

"Do NOT use water on spills or fires" : Adding water would exacerbate the situation by accelerating the release of HCl gas.[1][4]

-

Corrosivity : The HCl produced on contact with moisture on skin, eyes, or mucous membranes is the primary cause of the severe burns observed.[4]

A Proactive Approach to Exposure Prevention: The Hierarchy of Controls

Simply relying on Personal Protective Equipment (PPE) is an incomplete safety strategy. A robust safety culture implements the "Hierarchy of Controls," which prioritizes systemic solutions over individual protective measures. This is a self-validating system that builds safety into the workflow itself.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

1. Engineering Controls (First Line of Defense): The primary goal is to physically isolate the researcher from the chemical.

- Fume Hood: All handling of 3,4-Dimethylbenzoyl chloride must be performed inside a certified chemical fume hood to contain and exhaust vapors and potential HCl gas release.[6]

- Glove Box/Inert Atmosphere: For larger quantities or extended procedures, working in a glove box under a nitrogen or argon atmosphere is the gold standard. This rigorously excludes moisture, preventing both degradation of the reagent and hazardous off-gassing.[1]

- Closed Systems: When transferring the liquid, use of a closed system (e.g., syringe or cannula transfer via septa) is strongly recommended over open-air pouring.[5]

2. Administrative Controls (Standard Operating Procedures):

- Designated Areas: Clearly demarcate specific fume hoods or lab benches where 3,4-Dimethylbenzoyl chloride is permitted.

- Training: All personnel must be trained on the specific hazards and the detailed protocols in this guide before handling the compound.

- Emergency Preparedness: Ensure emergency eye wash stations and safety showers are readily accessible and have been recently tested.[3]

3. Personal Protective Equipment (PPE - The Final Barrier): PPE is not a substitute for robust engineering controls but is essential for protecting against unforeseen splashes or exposures.

- Eye and Face Protection: Tightly fitting safety goggles are mandatory.[6][7] Due to the severe corrosivity and splash risk, a full-face shield worn over safety goggles is required.[3]

- Skin Protection:

- A flame-resistant lab coat should be worn and kept fully buttoned.[6]

- Wear impervious gloves. Double-gloving (e.g., a nitrile base glove with a butyl or neoprene outer glove) provides enhanced protection. Always inspect gloves for tears or pinholes before use.[6][7]

- Respiratory Protection: Not typically required if work is performed within a certified fume hood. For emergency situations or spill cleanup where airborne concentrations may be high, a full-face respirator with an appropriate acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary.[6]

Laboratory Protocols: From Safe Handling to Emergency Response

Adherence to validated, step-by-step protocols is critical for mitigating risk.

Protocol 4.1: Safe Storage and Handling

-

Receiving: Upon receipt, inspect the container for damage. Place the sealed container inside a secondary, chemically resistant container.

-

Storage: Store the container in a dedicated corrosives cabinet that is cool, dry, and well-ventilated.[1][5][6] The storage area should be separate from bases, oxidizing agents, and other incompatible materials.[1][5] For long-term stability and safety, storing under a nitrogen blanket is recommended.[5]

-

Dispensing: a. Assemble all necessary equipment (syringes, needles, glassware) and ensure it is completely dry (oven- or flame-dried) before bringing it into the fume hood. b. Purge the reaction vessel with an inert gas (nitrogen or argon). c. Working within a fume hood, carefully unseal the reagent bottle. d. Use a dry syringe to withdraw the required amount and transfer it directly into the reaction vessel under a positive pressure of inert gas. e. Immediately re-seal the reagent bottle, preferably with paraffin film around the cap, to protect from atmospheric moisture.

Protocol 4.2: Emergency Response Workflow

In the event of an emergency, a clear and logical response is critical. Follow the appropriate path in the workflow below.

Caption: A decision-tree for rapid emergency response.

Detailed First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][7] If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.[1][5]

-

Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[5] If the victim is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[5][6]

Protocol 4.3: Firefighting Considerations

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[1][6][7]

-

Unsuitable Media: DO NOT USE WATER. [1] The violent reaction will produce large quantities of toxic and corrosive HCl gas, worsening the situation.

-

Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[6][7]

Protocol 4.4: Waste Management and Decontamination

-

Neutralization: Never dispose of active 3,4-Dimethylbenzoyl chloride directly. It must be neutralized first. Slowly and carefully add the waste material to a stirred, ice-cold solution of sodium bicarbonate or another weak base. Be prepared for gas evolution (CO₂ and HCl). Perform this procedure in a fume hood.

-

Disposal: The neutralized aqueous waste should be collected in a properly labeled hazardous waste container. All contaminated materials (gloves, absorbent pads, empty containers) must also be disposed of as hazardous waste.[3][6] Consult local, state, and federal regulations for proper disposal procedures.[5]

Summary of Physical and Toxicological Data

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol [1] |

| Appearance | Colorless to yellow liquid[1] |

| Solubility | Insoluble in water (reacts). Soluble in dichloromethane and ether.[9] |

| Boiling Point | No data available |

| Density | No data available |

| Reactivity | Stable under recommended storage conditions (dry, inert atmosphere).[1][3] Decomposes in contact with water.[1] |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, amines.[1][3][5] |

| Hazardous Decomposition | Forms carbon monoxide, carbon dioxide, and hydrogen chloride gas upon combustion or hydrolysis.[1] |

Note: The toxicological properties have not been fully investigated.[5] Treat this substance with extreme caution, assuming high toxicity.

Conclusion

3,4-Dimethylbenzoyl chloride is a valuable synthetic intermediate whose utility is matched by its significant hazards. Its reactivity, particularly with water, dictates every aspect of its safe use. By understanding the chemical principles behind its hazards and implementing a multi-layered safety strategy based on the Hierarchy of Controls, researchers can effectively mitigate the risks. Strict adherence to engineering controls, administrative procedures, and the correct use of PPE, combined with thorough preparation for emergency scenarios, are paramount to ensuring a safe laboratory environment.

References

-

Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets 3,4-Dichlorobenzoyl Chloride. Retrieved from Cleanchem Laboratories. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl chloride. Retrieved from NJ.gov. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride. Retrieved from NJ.gov. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. fishersci.com [fishersci.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. echemi.com [echemi.com]

- 8. nj.gov [nj.gov]

- 9. CAS 21900-23-2: 3,4-Dimethylbenzoyl chloride | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Safe Handling and Storage of 3,4-Dimethylbenzoyl Chloride

Introduction

3,4-Dimethylbenzoyl chloride is a valuable intermediate in organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.[2] However, this high reactivity also necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity. This guide provides a comprehensive overview of the essential procedures for the safe management of 3,4-Dimethylbenzoyl chloride, grounded in an understanding of its chemical properties and reactivity.

Hazard Identification and Chemical Profile

A thorough understanding of the inherent hazards of 3,4-Dimethylbenzoyl chloride is fundamental to its safe handling. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4] Inhalation, ingestion, or skin contact can be harmful.[1]

Causality of Hazards: The primary hazard of 3,4-Dimethylbenzoyl chloride stems from its vigorous reaction with water and other nucleophiles. Upon contact with moisture, it hydrolyzes to form 3,4-dimethylbenzoic acid and hydrochloric acid (HCl) gas.[3] The liberated HCl is a corrosive and toxic gas, responsible for the severe irritation to the respiratory system, skin, and eyes.[2]

Table 1: Physicochemical Properties of 3,4-Dimethylbenzoyl Chloride

| Property | Value | Source |

| CAS Number | 21900-23-2 | [5] |

| Molecular Formula | C₉H₉ClO | [5] |

| Molecular Weight | 168.62 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 215–220 °C | [4] |

| Density | ~1.18 g/cm³ | [4] |

Personal Protective Equipment (PPE): A Self-Validating System

The selection of appropriate PPE is the first line of defense against accidental exposure. A multi-layered approach is crucial, with each component chosen to address a specific hazard.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and the corrosive fumes of HCl gas.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. While nitrile gloves offer good general protection for incidental contact, butyl rubber gloves are recommended for prolonged handling or in situations with a high risk of splashing, due to their superior resistance to a wide range of chemicals, including corrosive acids.[6][7] Always inspect gloves for any signs of degradation before use and change them frequently.

-

Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[8]

-

-

Respiratory Protection: All handling of 3,4-Dimethylbenzoyl chloride must be conducted in a certified chemical fume hood to prevent inhalation of its vapors and the HCl gas produced upon hydrolysis.[9]

Laboratory Handling Procedures: A Step-by-Step Guide

Adherence to meticulous handling techniques is critical to prevent accidental exposure and maintain the quality of the reagent.

Weighing and Dispensing a Liquid Acyl Chloride

This procedure is designed to minimize exposure to air and moisture.

Experimental Protocol:

-

Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including the container of 3,4-Dimethylbenzoyl chloride, a clean, dry receiving flask, a syringe with a needle, and a septum.

-

Inert Atmosphere: Purge the receiving flask with an inert gas, such as nitrogen or argon, to displace air and moisture. This can be achieved by inserting a needle connected to an inert gas line and another needle as an outlet.

-

Tare the Receiving Flask: With the inert atmosphere maintained, place the receiving flask on a balance and tare it.

-

Transfer: Using a syringe, carefully withdraw the desired volume of 3,4-Dimethylbenzoyl chloride from the original container. To prevent suck-back of the reactive liquid, it is advisable to first draw a small amount of inert gas into the syringe before drawing the liquid.

-

Dispense: Pierce the septum of the tared receiving flask with the syringe needle and slowly dispense the 3,4-Dimethylbenzoyl chloride.

-

Reweigh: Remove the syringe and reweigh the receiving flask to determine the exact mass of the transferred liquid.

-

Quench the Syringe: Immediately and carefully quench the residual 3,4-Dimethylbenzoyl chloride in the syringe by drawing up a suitable quenching agent, such as isopropanol, and expelling the mixture into a designated waste container. Repeat this process several times.

Storage Requirements: Maintaining Integrity

Proper storage is crucial to prevent degradation of 3,4-Dimethylbenzoyl chloride and to ensure safety.

-

Inert Atmosphere: The compound must be stored under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis from atmospheric moisture.[1][3]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[1][10]

-

Container: Keep the container tightly sealed.[1][11] Containers should be made of a material compatible with corrosive substances.

-

Incompatible Materials: Store separately from water, alcohols, amines, strong bases, and oxidizing agents.[3]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Spill Response: For small spills, absorb the material with an inert, dry absorbent such as sand or vermiculite. Do not use combustible materials like paper towels. Place the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Quenching and Waste Disposal: A Self-Validating Protocol

Unused or residual 3,4-Dimethylbenzoyl chloride must be neutralized (quenched) before disposal. This process is highly exothermic and must be performed with caution.

Stoichiometric Neutralization

The hydrolysis of 3,4-Dimethylbenzoyl chloride with water produces one equivalent of hydrochloric acid. Therefore, for complete neutralization, two equivalents of a base are required: one to react with the acyl chloride and one to neutralize the resulting HCl.

Reaction: C₉H₉ClO + 2 NaOH → C₉H₈O₂Na + NaCl + H₂O

Experimental Protocol for Quenching:

-

Setup: In a chemical fume hood, place a flask containing a suitable solvent (e.g., acetone) and an excess of a weak base, such as sodium bicarbonate solution, in an ice bath to control the reaction temperature.

-

Slow Addition: Slowly add the 3,4-Dimethylbenzoyl chloride dropwise to the cooled, stirred solution. The rate of addition should be controlled to prevent a rapid temperature increase.

-

Monitoring: Monitor the reaction for signs of completion, such as the cessation of gas evolution (CO₂ from bicarbonate).

-

Neutralization Check: After the reaction is complete, check the pH of the solution to ensure it is neutral (pH 6-8). If necessary, add more base or a dilute acid to adjust the pH.

-

Disposal: The neutralized aqueous solution can then be disposed of in accordance with local regulations.

Conclusion

3,4-Dimethylbenzoyl chloride is a highly useful but hazardous chemical. A comprehensive understanding of its reactivity, coupled with the consistent application of robust safety protocols, is essential for its safe handling and storage in a research and development environment. By implementing the procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory setting.

References

- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.

-

PubChem. (n.d.). 3,4-Dimethylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Standard Operating Procedures. (n.d.). Retrieved from [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

-

Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

-

Cal State East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]

-

Justrite. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

-

Poznan University of Technology. (n.d.). Laboratory Exercises. Retrieved from [Link]

-

Pharma Dekho. (2025, January 1). sop for Dispensing of Solvent and Liquid Material. Retrieved from [Link]

-

Chapter 3 Stoichiometry of Formulas and Equations. (n.d.). Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

-

Scribd. (n.d.). SOP 005 On Weighing and Dispensing Procedure. Retrieved from [Link]

-

Environment, Health and Safety, University of California, Irvine. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

-

Hendren, K. (2014, March 17). Neutralization Calculations [Video]. YouTube. Retrieved from [Link]

-

Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

-

Pharmaceutical Updates. (2021, September 12). Procedure for Dispensing of solvent and liquid. Retrieved from [Link]

-

Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [https://hse.kaust.edu.sa/Documents/Working with Corrosives Guideline.pdf]([Link] with Corrosives Guideline.pdf)

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

-

Unisan. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

-

Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. reddit.com [reddit.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 3,4-Diethylbenzoyl chloride (102121-58-4) for sale [vulcanchem.com]

- 5. 3,4-Dimethylbenzoyl chloride | C9H9ClO | CID 2758535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. glovesbyweb.com [glovesbyweb.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. questron.ca [questron.ca]

- 10. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 11. fishersci.com [fishersci.com]

reactivity of 3,4-Dimethylbenzoyl chloride with water

An In-depth Technical Guide to the Reactivity of 3,4-Dimethylbenzoyl Chloride with Water

Foreword: Beyond the Reaction Equation

For the researcher, scientist, or drug development professional, understanding the reactivity of a chemical intermediate like 3,4-Dimethylbenzoyl chloride extends far beyond the simple stoichiometric equation. Its interaction with water—a process known as hydrolysis—is a critical parameter that dictates storage conditions, reaction work-ups, and the design of synthetic pathways. As an acyl chloride, it is inherently reactive, but the specific electronic character imparted by the 3,4-dimethyl substitution pattern introduces nuances that govern the reaction's speed and mechanistic pathway. This guide provides a deep dive into the core principles of this reaction, synthesizing mechanistic theory with practical, field-proven experimental protocols to provide a comprehensive understanding for professionals in the chemical sciences.

Core Properties and Safety Imperatives

Before delving into reactivity, a clear understanding of the compound's fundamental properties and hazards is paramount. 3,4-Dimethylbenzoyl chloride is a corrosive substance that demands careful handling.[1] Its vigorous reaction with water is not only a procedural consideration but a significant safety issue, as it generates corrosive hydrogen chloride gas.[2][3]

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [4] |

| Molecular Weight | 168.62 g/mol | [4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 215–220 °C | [4] |

| Density | 1.18 g/cm³ | [4] |

| Key Hazards | Causes severe skin burns and eye damage | [1] |

Causality in Handling: The imperative to use dry glassware and inert atmospheric conditions when handling this reagent is a direct consequence of its rapid hydrolysis.[5] Any moisture present will consume the starting material, reduce yields of the desired product, and introduce 3,4-dimethylbenzoic acid as a significant impurity.

The Mechanistic Duality of Benzoyl Chloride Hydrolysis

The hydrolysis of an acyl chloride is a classic example of nucleophilic acyl substitution.[6] The reaction is initiated by the attack of a water molecule, a nucleophile, on the electrophilic carbonyl carbon of the acyl chloride.[3] This process, however, is not monolithic. The electronic nature of substituents on the aromatic ring can steer the reaction along a spectrum of mechanisms, ranging from a bimolecular associative pathway to a unimolecular dissociative pathway.[7][8]

-

Associative (SN2-like) Mechanism: In this pathway, the nucleophile (water) attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group. This mechanism is favored by electron-withdrawing substituents, which increase the partial positive charge (electrophilicity) of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

-

Dissociative (SN1-like) Mechanism: This pathway involves the initial, rate-limiting departure of the chloride ion to form a planar, resonance-stabilized acylium ion. This highly electrophilic intermediate is then rapidly captured by water. This mechanism is favored by strong electron-donating substituents, which can stabilize the positive charge of the acylium ion intermediate.[10][11]

Mechanistic Postulate for 3,4-Dimethylbenzoyl Chloride

The structure of 3,4-Dimethylbenzoyl chloride features two methyl groups on the aromatic ring. Methyl groups are electron-donating through inductive and hyperconjugation effects. This electron donation to the benzene ring stabilizes the buildup of positive charge on the carbonyl carbon.[10] Consequently, it is logical to postulate that the hydrolysis of 3,4-Dimethylbenzoyl chloride will have a significant degree of dissociative character, proceeding through a transition state that resembles an acylium ion. While a discrete, long-lived acylium ion may not be formed, the transition state will have substantial positive charge development on the carbonyl carbon, distinguishing it from the more concerted associative pathway.

Sources

- 1. 3,4-Dimethylbenzoyl chloride | C9H9ClO | CID 2758535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3,4-Diethylbenzoyl chloride (102121-58-4) for sale [vulcanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile and Handling of 3,4-Dimethylbenzoyl Chloride

Executive Summary

3,4-Dimethylbenzoyl chloride (CAS: 21697-96-3 ) is a highly reactive acyl chloride intermediate used extensively in the synthesis of pharmaceutical agents, particularly as an electrophilic building block for Friedel-Crafts acylations and nucleophilic acyl substitutions.[1]

This guide addresses a critical misconception in the handling of this compound: Solubility must not be confused with Reactivity. While the compound is physically miscible with many polar organic solvents, it chemically degrades in protic environments. This document provides a validated solvent selection matrix, handling protocols for maintaining reagent integrity, and safety distinctions between this compound and its structural analogs.

Physicochemical Identity & Critical Distinctions

Before addressing solubility, it is vital to verify the chemical identity, as similar nomenclature often leads to experimental error.

| Property | Specification |

| Chemical Name | 3,4-Dimethylbenzoyl chloride |

| CAS Number | 21697-96-3 |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Physical State | Liquid (at room temperature) or low-melting solid |

| Boiling Point | ~112°C (at reduced pressure) / ~235°C (predicted atm) |

| Density | 1.136 g/mL (approximate) |

| Functional Group | Acyl Chloride (-COCl) |

⚠️ CRITICAL WARNING: Do not confuse with 3,4-Dimethylbenzyl chloride (CAS: 102-46-5).[1]

-

Benzoyl Chloride (This Topic): Contains a C=O double bond.[1][2] Highly susceptible to hydrolysis.[1] Used for acylation.[1][3][2][4][5]

-

Benzyl Chloride (Different Chemical): Contains a -CH₂-Cl group.[1] Used for alkylation.[1][3][6]

-

Implication: Mistaking these two will lead to complete synthetic failure.[1]

Solubility vs. Reactivity: The Core Mechanism

For acyl chlorides, "solubility" is a binary function of the solvent's nucleophilicity.

The Hydrolysis Trap

3,4-Dimethylbenzoyl chloride is an electrophile.[1] In the presence of any "protic" solvent (water, methanol, ethanol), the lone pairs on the solvent's oxygen atom attack the carbonyl carbon.

-

Result: The compound does not "dissolve"; it decomposes into 3,4-dimethylbenzoic acid and hydrochloric acid (HCl) .[1]

-

Observation: Fuming, heat generation (exothermic), and precipitation of the carboxylic acid.

True Solubility (Aprotic Solvents)

In non-nucleophilic (aprotic) solvents, the compound dissolves via dipole-dipole interactions and Van der Waals forces.[1] The two methyl groups on the benzene ring increase its lipophilicity compared to unsubstituted benzoyl chloride, making it highly compatible with non-polar solvents.

Solvent Compatibility Matrix

Use this matrix to select the appropriate carrier solvent for your application.

| Solvent Class | Specific Solvent | Compatibility | Status | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | ✅ Recommended | Primary choice for reactions.[1] High solubility due to polarity matching.[1][7] |

| Chlorinated | Chloroform (CHCl₃) | Excellent | ✅ Recommended | Good alternative to DCM; higher boiling point allows for reflux.[1] |

| Ethers | Tetrahydrofuran (THF) | Good | ✅ Recommended | Must be anhydrous.[1] Commercial THF often contains water/peroxides.[1] |

| Ethers | Diethyl Ether (Et₂O) | Good | ✅ Recommended | High solubility, but volatility can lead to concentration changes.[1] |

| Aromatics | Toluene | Excellent | ✅ Recommended | Ideal for high-temperature reactions (e.g., refluxing).[1] |

| Aliphatics | Hexanes / Heptane | Moderate | ⚠️ Conditional | Soluble at RT; may crystallize/precipitate at low temps (-78°C).[1] |

| Protic | Water | Incompatible | ❌ DANGER | Violent hydrolysis.[1] Releases HCl gas.[1][2][7] |

| Alcohols | Methanol / Ethanol | Incompatible | ❌ DANGER | Rapid alcoholysis to form methyl/ethyl esters.[1] |

| Amides | DMF / DMAc | Complex | ⚠️ Caution | Can form Vilsmeier-Haack type adducts; use only if reaction demands it.[1] |

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical outcome.

Figure 1: Decision tree for solvent selection based on chemical compatibility.

Technical Protocol: Inert Atmosphere Dissolution

To maintain the integrity of 3,4-Dimethylbenzoyl chloride, you must exclude atmospheric moisture.[1][8]

Reagents & Equipment[1][2][10]

-

Solute: 3,4-Dimethylbenzoyl chloride (>98% purity).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (dried over molecular sieves).[1]

-

Apparatus: Schlenk flask or septum-capped vial, nitrogen/argon balloon, glass syringe.[1]

Step-by-Step Workflow

-

Preparation: Oven-dry all glassware at 120°C for >2 hours. Cool in a desiccator.

-

Inert Purge: Flush the reaction vessel with dry Nitrogen (N₂) or Argon.[1]

-

Weighing:

-

Solvent Addition:

-

Dissolution: Swirl gently. The compound should dissolve instantly in DCM or Toluene without heating.[1]

Figure 2: Workflow for the anhydrous dissolution of acid chlorides.

Applications in Drug Development[11]

Understanding the solubility of this intermediate is crucial because it serves as a "warhead" for introducing the dimethylbenzoyl moiety into pharmacophores.

-

Friedel-Crafts Acylation:

-

Amide Coupling (Schotten-Baumann conditions):

-

Solvent: Biphasic (DCM/Water) or Anhydrous (DCM/Pyridine).[1]

-

Relevance: Creating peptidomimetics.[1] The 3,4-dimethyl substitution pattern is often used to increase the lipophilicity (LogP) of a drug candidate to improve blood-brain barrier (BBB) penetration compared to unsubstituted benzoyl analogs.[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758535, 3,4-Dimethylbenzoyl chloride. Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1] (General reference for Acyl Chloride reactivity/hydrolysis mechanisms).

Sources

- 1. 3,4-Dimethylbenzyl chloride | C9H11Cl | CID 66018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 7. fiveable.me [fiveable.me]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Electrophilicity of the 3,4-Dimethylbenzoyl Chloride Carbonyl Carbon

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Acyl chlorides are pivotal reagents in organic synthesis, prized for their high reactivity as acylating agents. This reactivity is fundamentally governed by the electrophilicity of the carbonyl carbon. This in-depth technical guide provides a comprehensive analysis of the electrophilicity of 3,4-dimethylbenzoyl chloride, a representative substituted aromatic acyl chloride. We will dissect the electronic and steric contributions of the 3,4-dimethyl substituents, contextualize its reactivity using linear free-energy relationships, and provide detailed theoretical and practical frameworks for its assessment. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science, enabling a deeper understanding and more precise application of this class of reagents in complex synthetic endeavors.

Introduction: The Central Role of Electrophilicity in Acyl Chloride Reactivity

The utility of benzoyl chlorides in chemical synthesis stems from the high electrophilicity of the carbonyl carbon atom. This inherent reactivity allows for efficient reactions with a wide array of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively.[1] The carbonyl carbon's electrophilic character is a consequence of the strong dipole moment created by the highly electronegative oxygen and chlorine atoms, which withdraw electron density, leaving the carbon atom with a significant partial positive charge.[2]

The substituents on the aromatic ring play a crucial role in modulating this electrophilicity. Electron-donating groups (EDGs) tend to decrease electrophilicity by pushing electron density into the benzoyl system, thereby stabilizing the partial positive charge on the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity by further pulling electron density away. Understanding these substituent effects is paramount for predicting reaction rates, controlling selectivity, and designing novel synthetic pathways.

This guide focuses specifically on 3,4-dimethylbenzoyl chloride, a molecule where two electron-donating methyl groups are appended to the benzene ring. We will explore how their combined electronic effects influence the reactivity of the carbonyl group, providing both qualitative understanding and quantitative frameworks for its analysis.

Theoretical Framework: Unpacking the Electronic Effects of 3,4-Dimethyl Substitution

The reactivity of the carbonyl carbon in 3,4-dimethylbenzoyl chloride is a direct consequence of the electronic properties of the two methyl substituents. Methyl groups are classified as electron-donating groups (EDGs) and exert their influence primarily through two mechanisms: the inductive effect and hyperconjugation.[3]

-

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring. Consequently, they inductively donate electron density through the sigma bond framework, slightly increasing the electron density of the ring.

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl groups into the pi system of the aromatic ring. This resonance-like effect further increases the electron density on the ring, particularly at the ortho and para positions.

These electron-donating effects collectively push electron density towards the carbonyl group. This influx of electrons helps to partially neutralize the positive character of the carbonyl carbon, thereby reducing its electrophilicity compared to unsubstituted benzoyl chloride.

Logical Flow: From Substituent Effects to Reduced Reactivity

Caption: Influence of methyl groups on reactivity.

Quantitative Assessment: The Hammett Equation

To move beyond a qualitative description, we can employ the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of substituents on the reactivity of benzene derivatives.[4][5] The equation is given by:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with a substituted benzene derivative.

-

k₀ is the rate constant for the reaction with the unsubstituted benzene derivative.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.

The substituent constant, σ, is the key parameter for our analysis. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive values. For the 3,4-dimethyl substitution pattern, we can estimate the combined σ value by assuming the additivity of the individual substituent constants.

| Substituent | Position | Hammett Constant (σ) |

| 3-Methyl | meta | σm = -0.069 |

| 4-Methyl | para | σp = -0.170 |

| 3,4-Dimethyl | - | Σσ ≈ -0.239 |

Data sourced from publicly available Hammett constant tables.[5]

The estimated combined Hammett constant (Σσ) for the 3,4-dimethyl substituents is approximately -0.239 . This negative value quantitatively confirms that the 3,4-dimethyl substitution pattern is electron-donating. For a nucleophilic attack on the carbonyl carbon, a reaction that is hindered by increased electron density at the reaction center, this negative σ value would correlate with a slower reaction rate (k < k₀) compared to unsubstituted benzoyl chloride.

Experimental Protocols for Determining Electrophilicity

The electrophilicity of 3,4-dimethylbenzoyl chloride is not just a theoretical construct; it is an experimentally verifiable parameter. The most common method for quantifying this is through kinetic studies of its reaction with a model nucleophile, typically solvolysis in a protic solvent.

Protocol: Kinetic Analysis of 3,4-Dimethylbenzoyl Chloride Hydrolysis via Conductimetry

This protocol outlines a self-validating system for determining the pseudo-first-order rate constant for the hydrolysis of 3,4-dimethylbenzoyl chloride. The reaction produces hydrochloric acid, and the rate of its formation can be monitored by the change in conductivity of the solution.[6]

Objective: To determine the pseudo-first-order rate constant (k') for the hydrolysis of 3,4-dimethylbenzoyl chloride in an aqueous organic solvent mixture.

Materials:

-

3,4-Dimethylbenzoyl chloride (high purity)

-

Dioxane (or acetone), HPLC grade, anhydrous

-

Deionized water

-

Conductivity meter with a probe

-

Constant temperature water bath (e.g., 25.0 ± 0.1 °C)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

-

Stopwatch

Procedure:

-

Solvent Preparation: Prepare a stock solution of the desired aqueous dioxane mixture (e.g., 80:20 dioxane:water v/v) in a volumetric flask. Ensure the components are thoroughly mixed.

-